(2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanol
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Overview
Description
(2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanol is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound features a tetrahydroisoquinoline core with a methyl group at the 2-position and a methanol group at the 7-position. Tetrahydroisoquinolines are significant due to their presence in various natural products and their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanol can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form tetrahydroisoquinoline derivatives . Another method includes the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different tetrahydroisoquinoline derivatives.
Substitution: The hydrogen atoms on the tetrahydroisoquinoline ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
(2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and inhibiting inflammatory pathways. The compound may also interact with specific enzymes and receptors, leading to its observed biological activities .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but without the methyl and methanol groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups at the 6 and 7 positions instead of a methanol group.
Uniqueness: (2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)methanol |
InChI |
InChI=1S/C11H15NO/c1-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-3,6,13H,4-5,7-8H2,1H3 |
InChI Key |
DQAQOCJCYNWLIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)CO |
Origin of Product |
United States |
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